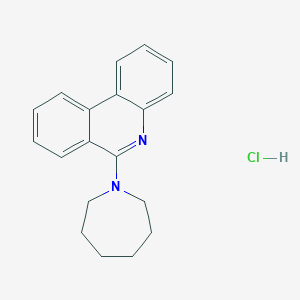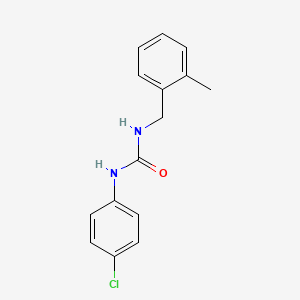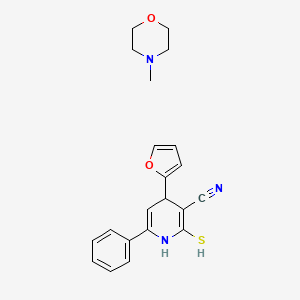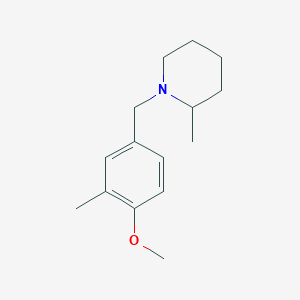![molecular formula C17H19FN2O B5014121 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5014121.png)
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as F13714, is a chemical compound with potential therapeutic applications. It belongs to the class of phenylpiperazine derivatives and has been studied extensively in recent years due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. It also activates the PI3K/Akt/mTOR signaling pathway, which is associated with cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation. It also inhibits the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is easy to synthesize and has a high yield. Its purity is also satisfactory, making it suitable for various experiments. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. It also has limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects on different types of cancer and Alzheimer's disease. It is also important to study the pharmacokinetics and pharmacodynamics of this compound, which can provide information on its safety and efficacy. Finally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-fluorophenyl)piperazine with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization, resulting in the formation of this compound. The yield of this synthesis method is high, and the purity of the final product is also satisfactory.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and depression. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function. In depression, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation.
Eigenschaften
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPFXODRMQPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)

![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)


![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5014110.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
![5-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5014120.png)